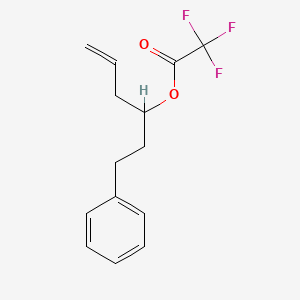![molecular formula C13H19NO4S B14298957 3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate CAS No. 114414-00-5](/img/structure/B14298957.png)
3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate is an organic compound with a complex structure that includes an acetyl group, a methylamino group, a phenyl ring, and a methanesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 3-[Acetyl(methyl)amino]-1-phenylpropane. This can be achieved through the acetylation of 3-amino-1-phenylpropane using acetic anhydride under acidic conditions. The resulting intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The methanesulfonate group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Acetyl(methyl)amino]propanoic acid
- 3-[Acetyl(methyl)amino]-1-phenylpropane
- Methanesulfonate esters of other amines
Uniqueness
3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an acetyl group and a methanesulfonate ester allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
114414-00-5 |
|---|---|
Molekularformel |
C13H19NO4S |
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
[3-[acetyl(methyl)amino]-1-phenylpropyl] methanesulfonate |
InChI |
InChI=1S/C13H19NO4S/c1-11(15)14(2)10-9-13(18-19(3,16)17)12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3 |
InChI-Schlüssel |
PODSRQPTUWGSQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CCC(C1=CC=CC=C1)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


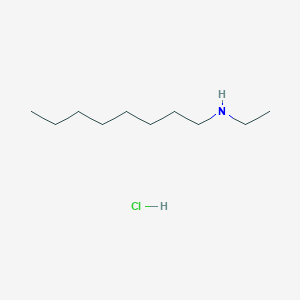
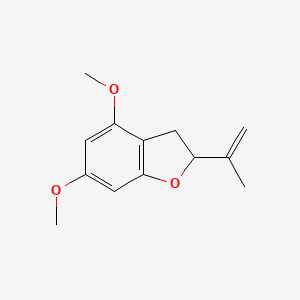
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
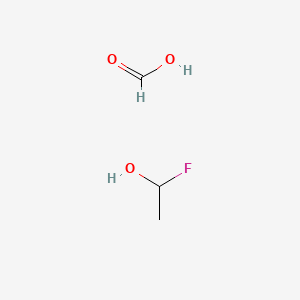
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)

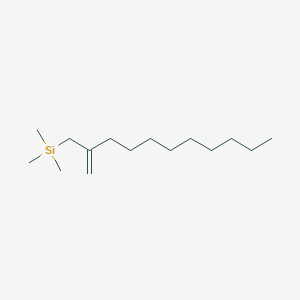

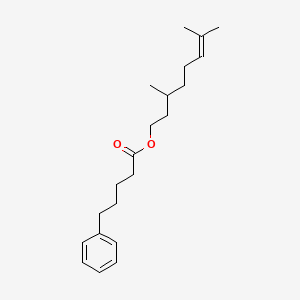
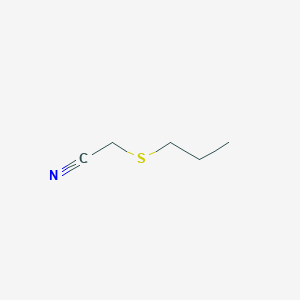
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

